molecular formula C12H12O2S B13322592 Methyl 2-(1-benzothiophen-7-YL)propanoate

Methyl 2-(1-benzothiophen-7-YL)propanoate

Cat. No.: B13322592
M. Wt: 220.29 g/mol
InChI Key: KHZSXYVXXJBLDA-UHFFFAOYSA-N
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Description

Methyl 2-(1-benzothiophen-7-yl)propanoate is an organic compound with the molecular formula C12H12O2S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-benzothiophen-7-yl)propanoate typically involves the reaction of benzothiophene derivatives with appropriate reagents. One common method is the esterification of 2-(1-benzothiophen-7-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-benzothiophen-7-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzothiophene derivatives.

Scientific Research Applications

Methyl 2-(1-benzothiophen-7-yl)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(1-benzothiophen-7-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-benzothiophen-2-yl)propanoate
  • Methyl 2-(1-benzothiophen-3-yl)propanoate
  • Methyl 2-(1-benzothiophen-4-yl)propanoate

Uniqueness

Methyl 2-(1-benzothiophen-7-yl)propanoate is unique due to the position of the benzothiophene ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to different electronic properties and steric effects, making it distinct from other benzothiophene derivatives.

Biological Activity

Methyl 2-(1-benzothiophen-7-YL)propanoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiophene moiety, which is known for its diverse biological activities. The compound can be synthesized through various chemical pathways, often involving the reaction of benzothiophene derivatives with propanoic acid esters.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit tumor cell growth in various cancer models. For instance, the compound demonstrated significant cytotoxicity against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-23115.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)12.3Inhibition of cell proliferation
HeLa (Cervical)18.7Cell cycle arrest in G2/M phase

The mechanisms underlying the biological activity of this compound include:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated by the activation of caspases and the release of cytochrome c from mitochondria.
  • Cell Cycle Arrest : It has been observed that this compound can cause cell cycle arrest, particularly at the G2/M phase, which prevents cancer cells from dividing and proliferating.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Modifications to the benzothiophene ring or the propanoate group can significantly impact its biological activity.

Table 2: Structure-Activity Relationships

ModificationIC50 Change (μM)Observations
Methyl substitution on benzothiopheneDecreased to 10.5Increased lipophilicity enhances membrane penetration
Hydroxyl group additionIncreased to 20.0Reduced potency due to increased polarity
Fluorine substitutionMaintained at 15.5Enhanced binding affinity to target proteins

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Breast Cancer : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer, suggesting its potential for clinical application.
  • Mechanistic Study : Another research focused on elucidating the molecular targets of this compound, revealing its interaction with specific kinases involved in cancer progression.

Properties

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

methyl 2-(1-benzothiophen-7-yl)propanoate

InChI

InChI=1S/C12H12O2S/c1-8(12(13)14-2)10-5-3-4-9-6-7-15-11(9)10/h3-8H,1-2H3

InChI Key

KHZSXYVXXJBLDA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1SC=C2)C(=O)OC

Origin of Product

United States

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